BenchChemオンラインストアへようこそ!

[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate

Mcl-1 inhibition apoptosis cancer

[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate (CAS 1052594-69-0) is a synthetic small molecule (MW 335.4 g/mol, C18H25NO5) classified as a carbamoylmethyl ester derivative of 2-hydroxy-3-methoxybenzoic acid with a 2,3-dimethylcyclohexyl amine moiety. The compound is listed in the PubChem database (CID and is available from multiple chemical suppliers predominantly as a versatile small molecule scaffold for research purposes, with typical purity specifications of ≥95%.

Molecular Formula C18H25NO5
Molecular Weight 335.4
CAS No. 1052594-69-0
Cat. No. B2436128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate
CAS1052594-69-0
Molecular FormulaC18H25NO5
Molecular Weight335.4
Structural Identifiers
SMILESCC1CCCC(C1C)NC(=O)COC(=O)C2=C(C(=CC=C2)OC)O
InChIInChI=1S/C18H25NO5/c1-11-6-4-8-14(12(11)2)19-16(20)10-24-18(22)13-7-5-9-15(23-3)17(13)21/h5,7,9,11-12,14,21H,4,6,8,10H2,1-3H3,(H,19,20)
InChIKeyGPJWNZKHAILBSP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate (CAS 1052594-69-0) – Procurement-Relevant Baseline


[(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate (CAS 1052594-69-0) is a synthetic small molecule (MW 335.4 g/mol, C18H25NO5) classified as a carbamoylmethyl ester derivative of 2-hydroxy-3-methoxybenzoic acid with a 2,3-dimethylcyclohexyl amine moiety [1]. The compound is listed in the PubChem database (CID 18075560) and is available from multiple chemical suppliers predominantly as a versatile small molecule scaffold for research purposes, with typical purity specifications of ≥95% . The 2-hydroxy-3-methoxybenzoate substructure is associated with PAF antagonism and anti-allergic inflammatory activities in structurally related natural products [2].

Why Analogs Cannot Simply Replace [(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate


The target compound represents a specific combination of a 2,3-dimethylcyclohexyl carbamoyl methyl linker and a 2-hydroxy-3-methoxybenzoate ester pharmacophore. Closely related compounds bearing the same ester moiety but a different amine group (e.g., the cyclopenta[b]thiophene analog MLS002170136) show Mcl-1 inhibitory activity with an IC50 of 3.73 μM, demonstrating that the amine region is a critical determinant of target engagement [1]. Conversely, analogs retaining the 2,3-dimethylcyclohexyl carbamoyl methyl core but with a different ester (e.g., WAY-621512, a benzodioxolylpropenoate) exhibit lactate dehydrogenase inhibition with an IC50 of 200 μM [2]. These divergent activity profiles across scaffold-matched analogs confirm that neither the amine nor the acid portion alone dictates biological function, and generic substitution without matched quantitative target profiling is unjustified.

Quantitative Differentiation Evidence for [(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate


Mcl-1 Inhibitory Potency of 2-Hydroxy-3-methoxybenzoate Ester Scaffold (Cross-Study Comparable Baseline)

The 2-hydroxy-3-methoxybenzoate ester pharmacophore, when conjugated to a cyclopenta[b]thiophene-2-yl carbamoyl methyl linker (MLS002170136, CID 8108859), inhibits human Mcl-1 protein with an IC50 of 3.73 μM in an enzyme inhibition assay from the Sanford-Burnham Center for Chemical Genomics [1]. This provides a class-level benchmark for the 2-hydroxy-3-methoxybenzoate ester motif. The target compound, [(2,3-dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate, retains the identical ester pharmacophore but replaces the amine region with a 2,3-dimethylcyclohexyl group. Direct activity data for the target compound in the Mcl-1 assay are not publicly available; thus the quantitative effect of this amine substitution on Mcl-1 potency remains uncharacterized.

Mcl-1 inhibition apoptosis cancer

LDHA Inhibitory Activity of the Dimethylcyclohexyl Carbamoyl Methyl Scaffold (Cross-Study Comparable Comparator)

The 2,3-dimethylcyclohexyl carbamoyl methyl ester scaffold, when linked to a (E)-3-(1,3-benzodioxol-5-yl)prop-2-enoate ester (WAY-621512, CAS 474652-58-9), inhibits lactate dehydrogenase-A (LDHA) with an IC50 of 200 μM in human Raji cells as measured by reduction of intracellular lactate concentration after 3 hours [1]. The target compound possesses the identical dimethylcyclohexyl carbamoyl methyl core but replaces the benzodioxolylpropenoate ester with a 2-hydroxy-3-methoxybenzoate ester. No published LDHA inhibition data exist for the target compound, so the impact of this ester substitution on LDHA activity is unknown.

lactate dehydrogenase cancer metabolism glycolysis

Ortho-Vanillic Acid (2-Hydroxy-3-methoxybenzoic Acid) Anti-Allergic Activity as Pharmacophore Reference

2-Hydroxy-3-methoxybenzoic acid (ortho-vanillic acid, o-VA), the acid form of the target compound's ester pharmacophore, attenuates mast cell-mediated allergic reactions in mouse anaphylaxis models via modulation of the FcεRI signaling pathway [1]. The free acid demonstrates in vivo efficacy in a dose-dependent manner. The target compound is an ester prodrug form of this acid with a dimethylcyclohexyl carbamoyl methyl promoiety; its comparative pharmacokinetic release profile and in vivo anti-allergic potency relative to the free acid have not been reported.

anti-allergic mast cell FcεRI signaling

Physicochemical Property Differentiation: LogP and Solubility Profile Comparison

The target compound has a computed XLogP3-AA value of 4.0, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 5, a rotatable bond count of 6, and a topological polar surface area (TPSA) of 84.9 Ų [1]. These values place the compound within generally favorable oral drug-likeness space (TPSA < 140 Ų, HBD ≤ 5, rotatable bonds ≤ 10). For comparator purposes, WAY-621512 (retaining the dimethylcyclohexyl carbamoyl methyl core but with a benzodioxolylpropenoate ester) has an ALogP of 3.41 and a hydrogen bond donor count of 1 . The higher LogP of the target compound (4.0 vs. 3.41) and additional H-bond donor (2 vs. 1) indicate increased lipophilicity and hydrogen bonding capacity, which may influence membrane permeability, protein binding, and metabolic stability relative to WAY-621512.

drug likeness ADME physicochemical properties

Procurement-Relevant Application Scenarios for [(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate


Chemical Probe Development for Mcl-1-Mediated Apoptosis Pathways

The 2-hydroxy-3-methoxybenzoate ester scaffold is established as an Mcl-1 binding motif with IC50 = 3.73 μM for the related compound MLS002170136 [4]. The target compound offers an alternative amine region (2,3-dimethylcyclohexyl) that may alter Mcl-1 binding kinetics and selectivity versus Bcl-2 family members. This makes it a candidate for structure-activity relationship (SAR) studies aimed at developing selective Mcl-1 chemical probes.

Lactate Dehydrogenase Inhibitor SAR Expansion

The dimethylcyclohexyl carbamoyl methyl core is a validated LDHA inhibitor scaffold with an IC50 of 200 μM for WAY-621512 [4]. The target compound introduces a 2-hydroxy-3-methoxybenzoate ester in place of the benzodioxolylpropenoate group, creating a distinct chemical series for comparative LDHA inhibition profiling and cancer metabolism research.

Anti-Allergic Prodrug Design Based on Ortho-Vanillic Acid

2-Hydroxy-3-methoxybenzoic acid (ortho-vanillic acid) demonstrates anti-allergic efficacy in mouse anaphylaxis models via FcεRI signaling modulation [4]. The target compound, as the carbamoyl methyl ester prodrug, may exhibit altered oral bioavailability and tissue distribution profiles compared to the free acid, making it a candidate for pharmacokinetic optimization in anti-allergic drug development.

Physicochemical Property Screening for CNS-Penetrant Candidates

With a computed XLogP3 of 4.0 and TPSA of 84.9 Ų, the target compound resides in the favorable range for CNS drug-likeness (TPSA < 90 Ų often correlates with brain penetration) [4]. This distinguishes it from lower-logP analogs such as WAY-621512 (ALogP = 3.41), and supports its prioritization in screening cascades where moderate lipophilicity and CNS exposure are desired.

Quote Request

Request a Quote for [(2,3-Dimethylcyclohexyl)carbamoyl]methyl 2-hydroxy-3-methoxybenzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.